Ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate
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Overview
Description
Ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the quinoline ring, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, a similar class of compounds, inhibit the activity of dna gyrase and topoisomerase iv, preventing dna replication and ultimately leading to bacterial cell death .
Biochemical Pathways
By analogy with fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
Similar compounds like fluoroquinolones are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
Similar compounds like fluoroquinolones result in the inhibition of bacterial dna synthesis, leading to bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-4-oxoquinoline-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Butylation: The ethyl ester is then subjected to butylation using butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group at the 1st position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4th position, converting it to a hydroxyl group.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new antibiotics.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a higher potency and broader spectrum of activity.
Norfloxacin: A fluoroquinolone with a similar structure but different pharmacokinetic properties.
Uniqueness: Ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The butyl group at the 1st position and the ethyl ester at the 3rd position differentiate it from other fluoroquinolones, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-3-5-8-18-10-13(16(20)21-4-2)15(19)12-9-11(17)6-7-14(12)18/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRSAPKGWVDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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